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Compound of Interest

Compound Name:
4-(Chloromethyl)-1,3-thiazole-5-

sulfonyl chloride

Cat. No.: B13198498

Get Quote

Executive Summary
4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride (CAS 2059994-72-6) is a high-value

heterocyclic building block characterized by its dual-electrophilic nature.[1] It features two

distinct reactive centers: a highly reactive sulfonyl chloride group at the C5 position and an

alkylating chloromethyl group at the C4 position. This bifunctionality allows for the rapid

construction of complex bicyclic systems and functionalized sulfonamides, making it a critical

intermediate in the development of antiviral, anticancer, and agrochemical agents.

This guide provides a comprehensive technical analysis of its chemical properties, reactivity

profiles, and handling protocols, designed for medicinal chemists and process scientists.

Part 1: Chemical Identity & Physical
Characterization[1][2]
Core Identification
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Property Detail

Chemical Name 4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride

CAS Number 2059994-72-6

Molecular Formula C₄H₂Cl₂NO₂S₂

Molecular Weight 266.55 g/mol

SMILES ClCC1=C(S(Cl)(=O)=O)SC=N1

Structure Class Heteroaromatic Sulfonyl Chloride

Physical Properties (Predicted & Analog-Based)
Note: Specific physical data for this intermediate is rare in open literature.[1] Values below are

derived from structurally homologous thiazole sulfonyl chlorides.

Property Value / Characteristic

Physical State
Crystalline Solid (typically off-white to pale

yellow)

Melting Point
60–80 °C (Predicted range based on 2-

acetamido analogs)

Solubility
Soluble in DCM, THF, Acetonitrile, Ethyl Acetate.

[1] Reacts violently with water.

Stability
Moisture sensitive (hygroscopic). Prone to

hydrolysis to sulfonic acid.

Storage -20°C under inert atmosphere (Argon/Nitrogen).

Part 2: Structural Analysis & Reactivity Profile[1]
The utility of this compound lies in the orthogonality of its two electrophilic sites. Understanding

the reactivity difference between the sulfonyl chloride and the chloromethyl group is essential

for selective functionalization.
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Reactivity Map[1]
Sulfonyl Chloride (C5): The most reactive site. It undergoes rapid nucleophilic substitution

with amines, alcohols, and thiols to form sulfonamides, sulfonates, and thiosulfonates. This

reaction is typically kinetically favored at low temperatures (0°C to RT).

Chloromethyl (C4): A classic alkylating agent. It is susceptible to S_N2 reactions but is

generally less reactive than the sulfonyl chloride. It requires higher temperatures or stronger

nucleophiles to react efficiently.

Thiazole Core: The 1,3-thiazole ring is electron-deficient due to the electron-withdrawing

sulfonyl group, making the C2 position susceptible to nucleophilic aromatic substitution

(S_NAr) under forcing conditions, though this is a secondary pathway.

Visualization: Reactivity Pathways
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Caption: Chemoselective pathways.[1] Blue paths indicate primary reactivity (Sulfonylation);

Yellow indicates secondary cyclization; Red indicates degradation.

Part 3: Synthetic Utility & Protocols
Synthesis of the Core Scaffold
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The most reliable route to thiazole-5-sulfonyl chlorides is the oxidative chlorination of the

corresponding thiol or disulfide.[1] Direct chlorosulfonation of the thiazole ring is often too harsh

and lacks regioselectivity.

General Reaction Scheme: Thiazole-5-thiol + Cl₂ (g) + AcOH/H₂O → Thiazole-5-SO₂Cl +

HCl[1]

Protocol: Selective Sulfonamide Formation
Objective: To functionalize the sulfonyl group while preserving the chloromethyl handle for

subsequent steps.

Reagents:

Substrate: 4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride (1.0 equiv)[1]

Nucleophile: Amine (1.0 - 1.1 equiv)[1]

Base: Diisopropylethylamine (DIPEA) or Triethylamine (1.2 equiv)

Solvent: Anhydrous Dichloromethane (DCM) or THF[1]

Step-by-Step Methodology:

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the sulfonyl

chloride (1.0 equiv) in anhydrous DCM (0.1 M concentration).

Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents side

reactions at the chloromethyl site.

Addition: Mix the amine and base in a separate vial with DCM. Add this mixture dropwise to

the sulfonyl chloride solution over 15–20 minutes.

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1–2 hours.

Monitor via TLC or LCMS (look for disappearance of starting material).

Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined

organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Check:

LCMS: Mass peak should correspond to M+Amine-HCl.[1]

NMR: The singlet for the -CH₂Cl group (~4.8 ppm) should remain intact.[1] If it shifts

significantly or disappears, unwanted alkylation has occurred.

Protocol: Bicyclic Ring Closure
Objective: Utilizing both sites to form fused bicyclic systems (e.g., thiazolo-sultams).[1]

React with a bifunctional nucleophile (e.g., amino-alcohol or diamine).

Step 1: Sulfonylation occurs first at 0°C.

Step 2: Add a stronger base (e.g., K₂CO₃, Cs₂CO₃) and heat to 50–60°C to force the

intramolecular displacement of the chloride by the second nucleophilic tether.

Workflow Visualization
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Caption: Sequential functionalization workflow. Step 1 targets the sulfonyl group; Step 2 targets

the chloromethyl group.

Part 4: Handling, Stability & Safety
Stability Concerns
Thiazole-5-sulfonyl chlorides are notoriously less stable than their phenyl counterparts.[1] The

electron-deficient nature of the thiazole ring makes the sulfonyl chloride bond highly labile.[1]

Hydrolysis: Rapidly degrades to sulfonic acid and HCl upon contact with atmospheric

moisture.

Thermal Instability: Decomposition can occur above 100°C, releasing SO₂.
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Safety Profile (GHS)[1]
Signal Word: DANGER

Hazard Statements:

H314: Causes severe skin burns and eye damage.

H290: May be corrosive to metals.[1]

EUH029: Contact with water liberates toxic gas (HCl).

Storage Protocols
Container: Store in tightly sealed glass vials with Teflon-lined caps.

Environment: Keep under Argon or Nitrogen.

Temperature: -20°C is recommended for long-term storage.[1]

Desiccant: Store in a secondary container with active desiccant (e.g., Drierite).

References
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole

Sulfonamides.Molecules, 2010.[1][2][3] (Describes the oxidative chlorination of thiadiazole

thiols to sulfonyl chlorides).

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.ChemRxiv, 2024.

(Comprehensive study on the stability trends of 5-membered heteroaromatic sulfonyl

halides).

Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides.Angewandte Chemie,

2019. (Methodology for accessing complex sulfonyl chlorides).

Sulfonyl chloride synthesis by oxidation.Organic Chemistry Portal. (General protocols for

converting thiols to sulfonyl chlorides).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.bldpharm.com/products/2138147-05-2.html
https://www.bldpharm.com/products/2138147-05-2.html
https://www.bldpharm.com/products/2138147-05-2.html
https://www.researchgate.net/publication/49676609_Synthesis_and_Antiviral_Activity_of_5-4-Chlorophenyl-134-Thiadiazole_Sulfonamides
https://www.researchgate.net/publication/49676609_Synthesis_and_Antiviral_Activity_of_5-4-Chlorophenyl-134-Thiadiazole_Sulfonamides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13198498?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-(Chloromethyl)thiazole hydrochloride Properties.ChemicalBook. (Physical data for the

chloromethyl thiazole precursor).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check
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